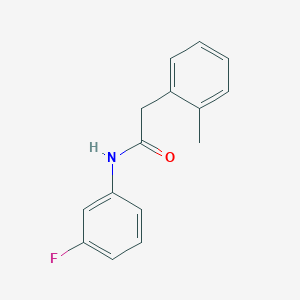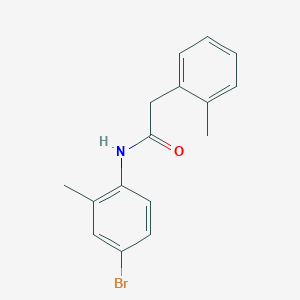![molecular formula C17H17NO3 B240050 Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate](/img/structure/B240050.png)
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate, also known as MPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications as a research tool. MPA is a member of the benzamide family of compounds and is structurally similar to the popular research compound, N-phenylacetyl-L-prolylglycine ethyl ester (also known as "Noopept").
Mecanismo De Acción
The exact mechanism of action of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate is not fully understood, but it is believed to act on the cholinergic system in the brain. Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to increase the levels of acetylcholine, a neurotransmitter that plays a key role in memory and learning. Additionally, Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate may also have an effect on the glutamatergic system, which is involved in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to have a number of biochemical and physiological effects in animal models. Studies have demonstrated that Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate can increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal growth and survival. Additionally, Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate in lab experiments is its high potency and selectivity. Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to have a much stronger effect on memory and cognitive function than other compounds in its class. Additionally, Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has a relatively low toxicity profile and is well-tolerated in animal models. However, one limitation of using Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate in lab experiments is its limited solubility in water, which may make it difficult to administer to animals or use in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research on Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate. One area of interest is in the development of new analogs of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate that may have even greater potency and selectivity. Additionally, further research is needed to fully understand the mechanism of action of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate and its effects on various neurotransmitter systems in the brain. Finally, studies are needed to investigate the potential therapeutic applications of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Métodos De Síntesis
The synthesis of Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 2-methylphenylacetic acid, followed by the addition of methyl chloroformate. The resulting product is then purified through recrystallization to obtain Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate in its final form.
Aplicaciones Científicas De Investigación
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been shown to have potential applications in various fields of scientific research. One of the main areas of interest is in the study of cognitive function and memory enhancement. Studies have shown that Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate may improve memory consolidation and retrieval in both animal and human models. Additionally, Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer's disease.
Propiedades
Nombre del producto |
Methyl 4-{[(2-methylphenyl)acetyl]amino}benzoate |
|---|---|
Fórmula molecular |
C17H17NO3 |
Peso molecular |
283.32 g/mol |
Nombre IUPAC |
methyl 4-[[2-(2-methylphenyl)acetyl]amino]benzoate |
InChI |
InChI=1S/C17H17NO3/c1-12-5-3-4-6-14(12)11-16(19)18-15-9-7-13(8-10-15)17(20)21-2/h3-10H,11H2,1-2H3,(H,18,19) |
Clave InChI |
KTLQWIXFRFSPHF-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)OC |
SMILES canónico |
CC1=CC=CC=C1CC(=O)NC2=CC=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



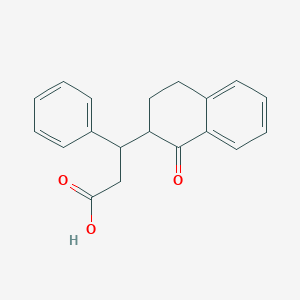
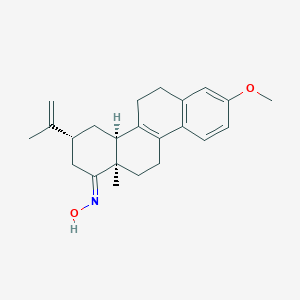
![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)
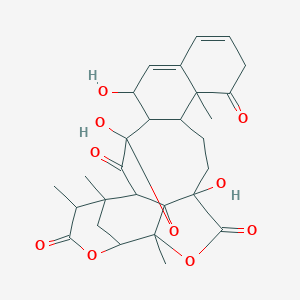
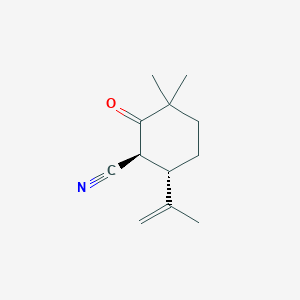
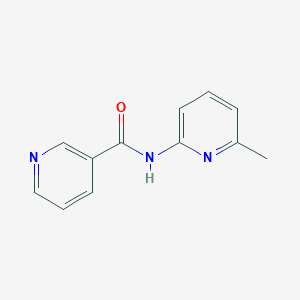
![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)
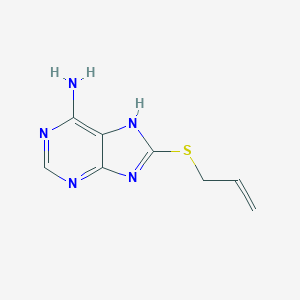
![2,2'-Diamino[6,6'-bibenzothiazole]](/img/structure/B240005.png)
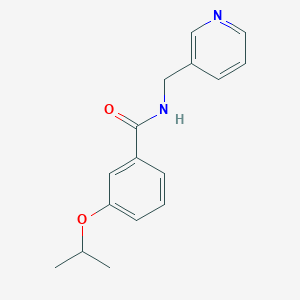
![2-chloro-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B240024.png)
![Ethyl 3-[(3,4-dimethoxybenzoyl)amino]-4-methylbenzoate](/img/structure/B240027.png)
